![molecular formula C11H13ClN2O4 B585184 Ethyl (2-chloro-6-nitrobenzyl)aminoacetate CAS No. 50608-25-8](/img/structure/B585184.png)
Ethyl (2-chloro-6-nitrobenzyl)aminoacetate
Overview
Description
Ethyl (2-chloro-6-nitrobenzyl)aminoacetate, also known as ECNB, is a synthetic compound that has been used as an intermediate in organic synthesis, as a reagent in scientific research, and as a catalyst for various reactions. ECNB is a versatile compound that has been used in a variety of contexts, including drug discovery, chemical synthesis, and biochemistry.
Scientific Research Applications
Ethyl (2-chloro-6-nitrobenzyl)aminoacetate has been used in a variety of scientific research applications, including drug discovery, chemical synthesis, and biochemistry. In drug discovery, this compound has been used to synthesize novel compounds that can be used as potential drug candidates. In chemical synthesis, this compound has been used as a reagent in various reactions, such as the synthesis of amines and amides. In biochemistry, this compound has been used to study enzyme-substrate interactions and to investigate the role of enzymes in various biochemical pathways.
Mechanism of Action
Ethyl (2-chloro-6-nitrobenzyl)aminoacetate is a synthetic compound that is not naturally produced in the body. As such, it does not have a direct mechanism of action. However, its effects on the body can be studied through its interaction with enzymes and other proteins. For example, this compound has been used to study the role of enzymes in various biochemical pathways, such as the synthesis of amines and amides.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it has been used in a variety of scientific research applications, such as drug discovery, chemical synthesis, and biochemistry. In drug discovery, this compound has been used to synthesize novel compounds that can be used as potential drug candidates. In chemical synthesis, this compound has been used as a reagent in various reactions, such as the synthesis of amines and amides. In biochemistry, this compound has been used to study enzyme-substrate interactions and to investigate the role of enzymes in various biochemical pathways.
Advantages and Limitations for Lab Experiments
The main advantage of using Ethyl (2-chloro-6-nitrobenzyl)aminoacetate in laboratory experiments is its versatility. It can be used as a reagent in a variety of reactions and can be used to synthesize novel compounds. Additionally, this compound is relatively inexpensive and can be easily obtained from chemical suppliers. However, there are some limitations to using this compound in laboratory experiments. For example, this compound is a synthetic compound and is not naturally produced in the body, so its effects on the body are not fully understood. Additionally, this compound is a relatively unstable compound and can degrade over time, so it is important to store it properly and use it quickly.
Future Directions
There are a number of potential future directions for Ethyl (2-chloro-6-nitrobenzyl)aminoacetate. Firstly, this compound could be used to synthesize novel compounds that could be used as potential drug candidates. Additionally, this compound could be used to study enzyme-substrate interactions in more detail, as well as to investigate the role of enzymes in various biochemical pathways. Finally, this compound could be used to develop more efficient and cost-effective methods for synthesizing other compounds.
properties
IUPAC Name |
ethyl 2-[(2-chloro-6-nitrophenyl)methylamino]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O4/c1-2-18-11(15)7-13-6-8-9(12)4-3-5-10(8)14(16)17/h3-5,13H,2,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFLSJYYIIHHOLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNCC1=C(C=CC=C1Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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